molecular formula C186H275N51O59 B13647539 GLP-1 (1-37) (human, bovine, guinea pig, mouse, rat) trifluoroacetate salt

GLP-1 (1-37) (human, bovine, guinea pig, mouse, rat) trifluoroacetate salt

Cat. No.: B13647539
M. Wt: 4169 g/mol
InChI Key: UKVFVQPAANCXIL-FJVFSOETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GLP-1 (1-37) (human, bovine, guinea pig, mouse, rat) trifluoroacetate salt is a synthetic peptide that mimics the naturally occurring glucagon-like peptide-1 (GLP-1). This peptide is derived from the posttranslational processing of proglucagon in the intestine and pancreas. GLP-1 plays a crucial role in metabolic homeostasis, particularly in the regulation of blood glucose levels. Among its various forms, GLP-1 (1-37) has shown potential in converting intestinal epithelial cells into insulin-producing cells, making it a promising therapeutic compound for diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLP-1 (1-37) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid (TFA), which helps in protonation and stabilization of the peptide .

Industrial Production Methods

Industrial production of GLP-1 (1-37) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product. Quality control measures, including mass spectrometry and amino acid analysis, are implemented to verify the peptide’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

GLP-1 (1-37) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving its methionine and cysteine residues.

Common Reagents and Conditions

    Coupling Reagents: HBTU, HATU, DIC

    Deprotection Reagents: TFA, piperidine

    Oxidation Reagents: Hydrogen peroxide, iodine

    Reduction Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Major Products Formed

The major product formed from these reactions is the GLP-1 (1-37) peptide itself. During oxidation, disulfide bonds may form between cysteine residues, while reduction can break these bonds .

Scientific Research Applications

GLP-1 (1-37) has a wide range of applications in scientific research:

Mechanism of Action

GLP-1 (1-37) exerts its effects by binding to the GLP-1 receptor, a G-protein-coupled receptor (GPCR) found on the surface of various cells, including pancreatic beta cells. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This activation triggers a cascade of intracellular events, resulting in enhanced insulin secretion, inhibition of glucagon release, and improved glucose uptake by cells. Additionally, GLP-1 (1-37) has been shown to promote the differentiation of intestinal epithelial cells into insulin-producing cells .

Comparison with Similar Compounds

Similar Compounds

    GLP-1 (7-37): A truncated form of GLP-1 (1-37) with similar biological activities but shorter peptide length.

    GLP-1 (7-36) amide: Another truncated form with an amide group at the C-terminus, known for its potent insulinotropic effects.

Uniqueness

GLP-1 (1-37) is unique due to its ability to convert intestinal epithelial cells into insulin-producing cells, a property not observed in its truncated forms. This makes it a promising candidate for regenerative therapies in diabetes treatment .

Properties

Molecular Formula

C186H275N51O59

Molecular Weight

4169 g/mol

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C186H275N51O59/c1-17-94(10)149(182(294)209-98(14)155(267)220-128(73-105-78-199-111-42-28-27-41-109(105)111)171(283)223-123(68-91(4)5)173(285)234-147(92(6)7)180(292)219-113(43-29-31-63-187)158(270)200-81-136(245)210-112(45-33-65-197-185(191)192)157(269)203-84-146(262)263)236-174(286)126(70-102-37-23-19-24-38-102)225-165(277)120(55-61-142(254)255)216-162(274)114(44-30-32-64-188)212-153(265)96(12)206-152(264)95(11)207-161(273)118(51-57-135(190)244)211-137(246)82-201-160(272)117(53-59-140(250)251)215-168(280)122(67-90(2)3)222-170(282)125(72-104-47-49-108(243)50-48-104)226-177(289)132(85-238)230-179(291)134(87-240)231-181(293)148(93(8)9)235-176(288)131(77-145(260)261)228-178(290)133(86-239)232-184(296)151(100(16)242)237-175(287)127(71-103-39-25-20-26-40-103)229-183(295)150(99(15)241)233-138(247)83-202-159(271)116(52-58-139(248)249)213-154(266)97(13)208-167(279)129(75-107-80-196-89-205-107)227-163(275)115(46-34-66-198-186(193)194)214-164(276)119(54-60-141(252)253)217-169(281)124(69-101-35-21-18-22-36-101)224-166(278)121(56-62-143(256)257)218-172(284)130(76-144(258)259)221-156(268)110(189)74-106-79-195-88-204-106/h18-28,35-42,47-50,78-80,88-100,110,112-134,147-151,199,238-243H,17,29-34,43-46,51-77,81-87,187-189H2,1-16H3,(H2,190,244)(H,195,204)(H,196,205)(H,200,270)(H,201,272)(H,202,271)(H,203,269)(H,206,264)(H,207,273)(H,208,279)(H,209,294)(H,210,245)(H,211,246)(H,212,265)(H,213,266)(H,214,276)(H,215,280)(H,216,274)(H,217,281)(H,218,284)(H,219,292)(H,220,267)(H,221,268)(H,222,282)(H,223,283)(H,224,278)(H,225,277)(H,226,289)(H,227,275)(H,228,290)(H,229,295)(H,230,291)(H,231,293)(H,232,296)(H,233,247)(H,234,285)(H,235,288)(H,236,286)(H,237,287)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H4,191,192,197)(H4,193,194,198)/t94-,95-,96-,97-,98-,99+,100+,110-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,147-,148-,149-,150-,151-/m0/s1

InChI Key

UKVFVQPAANCXIL-FJVFSOETSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CNC=N8)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC8=CNC=N8)N

Origin of Product

United States

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